molecular formula C15H16F2N2S B12240017 4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine

4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine

Cat. No.: B12240017
M. Wt: 294.4 g/mol
InChI Key: MGQFGKXHOPEPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a difluoromethyl group and a phenyl-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors for the cyclization and difluoromethylation steps to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group and the thiazole ring play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine is unique due to its combination of a piperidine ring with a difluoromethyl group and a phenyl-thiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H16F2N2S

Molecular Weight

294.4 g/mol

IUPAC Name

4-[(4,4-difluoropiperidin-1-yl)methyl]-2-phenyl-1,3-thiazole

InChI

InChI=1S/C15H16F2N2S/c16-15(17)6-8-19(9-7-15)10-13-11-20-14(18-13)12-4-2-1-3-5-12/h1-5,11H,6-10H2

InChI Key

MGQFGKXHOPEPHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.